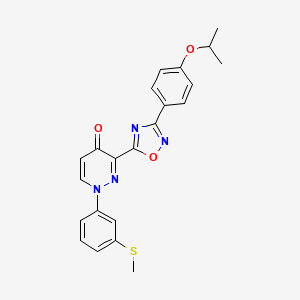

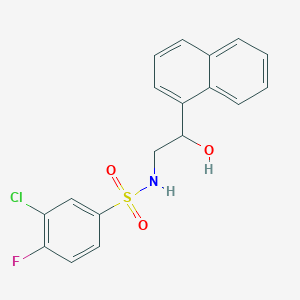

![molecular formula C24H24N2O3 B2873891 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941889-74-3](/img/structure/B2873891.png)

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

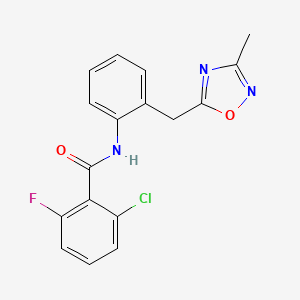

The molecular structure of this compound would be characterized by several key features, including a naphthalene ring, a pyrrolidine ring, and an ethoxy group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds . The three-dimensional structure of the molecule would be influenced by the spatial orientation of these groups .Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Ligand Development for Catalysis : Research indicates the development of amide ligands derived from naphthalene and related compounds for use in metal-catalyzed coupling reactions. For instance, compounds similar to the one have been utilized as powerful ligands in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, leading to pharmaceutically important (hetero)aryl methylsulfones in good to excellent yields (Ma et al., 2017).

- Synthesis of Naphthalene Derivatives : The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, have been documented. These compounds exhibit interesting chemical properties and are characterized by various spectroscopic techniques (Özer et al., 2009).

Material Science and Electrochemistry

- Electrochromic Materials : Naphthalene-cored compounds have been developed as redox-active and electrochromic materials. These compounds can be electropolymerized into electroactive films, exhibiting reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao & Han, 2017).

Biomedical Research

- Anticancer Drug Development : Derivatives of naphthalene have been synthesized and evaluated as potential anticancer drugs. For example, one study synthesized a naftopidil analogue that induces cell death in a wide variety of human cancer cell lines, showing promise as a new anticancer drug (Nishizaki et al., 2014).

- Enzymatic Activity and Protein Interaction : Investigations into anaerobic naphthalene degradation by sulfate-reducing cultures have elucidated the metabolic pathways involved in naphthalene's breakdown, suggesting potential applications in bioremediation (Meckenstock et al., 2000).

Analytical Chemistry

- Fluorescence Spectral Studies : Studies have explored the interaction of fluorescent naphthalene derivatives with proteins like Bovine Serum Albumin (BSA), utilizing fluorescence spectral data to understand binding mechanisms and quenching modes (Ghosh et al., 2016).

Propriétés

IUPAC Name |

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-3-29-21-13-11-17-7-4-5-8-19(17)23(21)24(28)25-18-12-10-16(2)20(15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXGEDGAGFTKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)

![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)